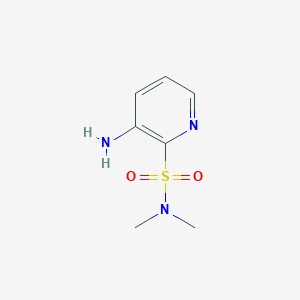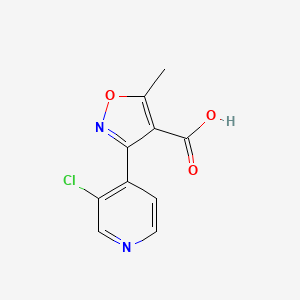
(2S,3R)-1-Chloro-3-methylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-1-Chloro-3-methylpentan-2-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a 2-chloro-β-ketoester, using a chiral catalyst or enzyme. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and enantiomeric purity. This may include the use of engineered bacteria containing specific enzymes, as well as optimizing parameters such as temperature, pH, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-1-Chloro-3-methylpentan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes, especially in the presence of strong bases like sodium ethoxide
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH-) and other nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) are typically used.
Major Products
Nucleophilic Substitution: Alcohols are the major products.
Elimination Reactions: Alkenes are the major products, following Zaitsev’s rule where the more substituted alkene is favored
Wissenschaftliche Forschungsanwendungen
(2S,3R)-1-Chloro-3-methylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and chiral recognition processes.
Wirkmechanismus
The mechanism of action of (2S,3R)-1-Chloro-3-methylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound used in similar applications, particularly in studying enzyme mechanisms and developing pharmaceuticals.
(2S,3R)-3-Amino-2-hydroxy-5-(ethylsulfanyl)pentanoyl: Used in biochemical research and has similar chiral properties.
Uniqueness
(2S,3R)-1-Chloro-3-methylpentan-2-amine is unique due to its specific chiral configuration and the presence of a chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Eigenschaften
Molekularformel |
C6H14ClN |
|---|---|
Molekulargewicht |
135.63 g/mol |
IUPAC-Name |
(2S,3R)-1-chloro-3-methylpentan-2-amine |
InChI |
InChI=1S/C6H14ClN/c1-3-5(2)6(8)4-7/h5-6H,3-4,8H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
GWAXIRKTFKDUKC-PHDIDXHHSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](CCl)N |
Kanonische SMILES |
CCC(C)C(CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


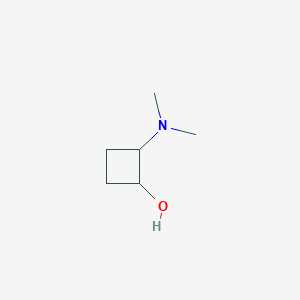


![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)
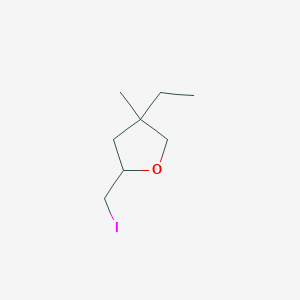
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)

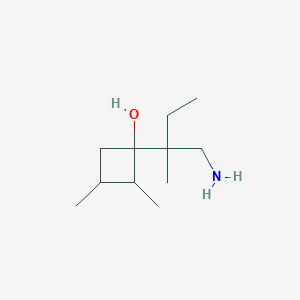
![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
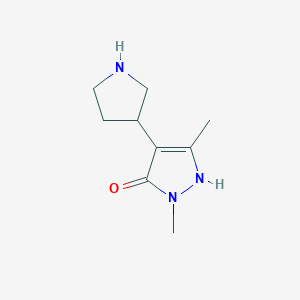
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
